molecular formula C23H26ClN3O3S B15011413 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide

Cat. No.: B15011413
M. Wt: 460.0 g/mol
InChI Key: UWEQXNODDXOEBD-AFUMVMLFSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and an aceto-hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with a base to yield the chlorophenyl methyl sulfanyl compound.

    Condensation with Acetohydrazide: The chlorophenyl methyl sulfanyl intermediate is then reacted with acetohydrazide under acidic or basic conditions to form the desired hydrazide compound.

    Final Condensation: The final step involves the condensation of the hydrazide with 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and hydrazide groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N,N-DIMETHYLETHANAMINE
  • **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N,N-DIETHYLETHANAMINE

Uniqueness

Compared to similar compounds, 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE features a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the piperidinyl and hydrazide moieties provides additional sites for chemical modification and biological interaction, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26ClN3O3S

Molecular Weight

460.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H26ClN3O3S/c24-21-7-3-2-6-19(21)16-31-17-22(28)26-25-14-18-8-10-20(11-9-18)30-15-23(29)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-17H2,(H,26,28)/b25-14+

InChI Key

UWEQXNODDXOEBD-AFUMVMLFSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl

Origin of Product

United States

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